molecular formula C15H14ClNO4S B1303982 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 250714-62-6

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Cat. No. B1303982
M. Wt: 339.8 g/mol
InChI Key: YNOMZLGEMFKAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a compound that can be associated with a class of chemicals that have potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with chlorophenyl and sulfide or sulfonyl groups have been studied for their biological activities, such as antitrypanosomal, antileishmanial, and antimalarial activities , as well as their potential as GABA_B receptor antagonists . These compounds are of interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves the quaternization of nitrogen atoms and the formation of N-acyl derivatives. For instance, the quaternization of 2-amino-4-chlorophenyl phenyl sulfide analogues has been shown to significantly improve inhibition of trypanothione reductase, an enzyme from Trypanosoma cruzi . Additionally, asymmetric cyclopropanation has been used to synthesize enantiomerically pure cyclopropane-phosphonic acid, a constrained analog of phaclofen . These methods highlight the importance of stereochemistry and functional group manipulation in the synthesis of biologically active compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid plays a crucial role in their biological activity. Molecular modeling has been used to explain the docking orientations and energies of these compounds, which involve hydrophobic pockets and ionic interactions with specific amino acid residues . The stereochemistry of these compounds is also critical, as seen in the synthesis of enantiomerically pure compounds, which can have different biological activities compared to their racemic mixtures , .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are key to their potential as therapeutic agents. For example, the cyclopropanation reaction has been used to create a constrained analog of a GABA_B antagonist . The synthesis of chlorinated acids, which are lower homologues of known GABA_B receptor antagonists, involves specific reactions that introduce functional groups like phosphonic and sulfonic acids . These reactions are tailored to produce compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of chlorophenyl groups, sulfide or sulfonyl groups, and the overall stereochemistry can affect properties such as solubility, stability, and reactivity. These properties are important for the biological activity of the compounds, as they can influence the ability of the compounds to interact with biological targets, such as enzymes or receptors , , . Understanding these properties is essential for the design and development of new therapeutic agents.

Scientific Research Applications

GABAB Receptor Antagonism

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid and its analogs have been studied for their potential as GABAB receptor antagonists. GABAB receptor is significant in various neurological processes. For instance, 2-hydroxysaclofen and its 2-phenyl analogue, which are structurally similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, have been synthesized and shown to be potent antagonists of GABA and baclofen at the GABAB receptor site (Abbenante & Prager, 1992).

Antiviral Activity

Derivatives of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid have been explored for antiviral properties. For example, a study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain anti-tobacco mosaic virus activity (Chen et al., 2010).

Coordination with Metals

The compound's derivatives have been studied in the context of metal coordination. For instance, a 1H NMR study of palladium(II) coordination compounds with 2-aminooxypropanoic acid and its methyl ester, which are structurally related to 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, has provided insights into the coordination behavior with palladium (Warnke & Trojanowska, 1993).

Crystal Engineering

In crystal engineering, gamma amino acids like baclofen (structurally related to the compound ) are used to form multicomponent crystals. These studies enhance the understanding of crystal structure and intermolecular interactions, important in pharmaceutical formulation and materials science (Báthori & Kilinkissa, 2015).

Thromboxane Receptor Antagonism

Derivatives of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid have been designed as thromboxane receptor antagonists. This application is significant in cardiovascular research, particularly in the development of agents to modulate thromboxane, a compound involved in blood clot formation and vasoconstriction (Dack et al., 1998).

properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOMZLGEMFKAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377532
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

CAS RN

250714-62-6
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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